molecular formula C14H20Cl3NO3 B3026443 2,4,5-T-triethylammonium CAS No. 2008-46-0

2,4,5-T-triethylammonium

Cat. No.: B3026443
CAS No.: 2008-46-0
M. Wt: 356.7 g/mol
InChI Key: QZKXBNCXPQMZLF-UHFFFAOYSA-N
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Description

2,4,5-T-triethylammonium, also known as (2,4,5-trichlorophenoxy)acetic acid - triethylamine (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily known for its use as a herbicide, particularly in controlling broadleaf weeds. It is a member of the phenoxyacetic acid family, which includes other herbicides like 2,4-D and MCPA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-T-triethylammonium typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethylamine. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-T-triethylammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of the original compound. These products can have different properties and applications depending on their structure .

Scientific Research Applications

2,4,5-T-triethylammonium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other herbicides and related compounds.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific biochemical pathways.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals

Mechanism of Action

The mechanism of action of 2,4,5-T-triethylammonium involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This is achieved through the disruption of cellular processes and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar properties but different chemical structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity but different selectivity.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.

Uniqueness

2,4,5-T-triethylammonium is unique due to its specific interaction with plant auxins and its ability to control a wide range of broadleaf weeds. Its chemical structure allows for selective activity, making it effective in various agricultural settings .

Properties

IUPAC Name

N,N-diethylethanamine;2-(2,4,5-trichlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3.C6H15N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4-7(5-2)6-3/h1-2H,3H2,(H,12,13);4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKXBNCXPQMZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894994
Record name (2,4,5-Trichlorophenoxy)acetic acid compound N,N-diethylethanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-46-0
Record name 2,4,5-T-Triethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2008-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T-triethylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4,5-Trichlorophenoxy)acetic acid compound N,N-diethylethanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium (2,4,5-trichlorophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-T-TRIETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53J3NE5QH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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